molecular formula C15H11FN2O3 B2440583 5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one CAS No. 866009-87-2

5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B2440583
CAS No.: 866009-87-2
M. Wt: 286.262
InChI Key: VWURMCJEGSJVMV-UHFFFAOYSA-N
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Description

5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorobenzyl group and a phenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Final product isolation: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases, by targeting specific protein receptors and enzymes.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as protein receptors and enzymes. The fluorobenzyl group enhances its binding affinity to these targets, leading to modulation of their activity. The oxadiazole ring plays a crucial role in stabilizing the compound’s interaction with the target, thereby exerting its biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one include:

    4-(4-fluorobenzyloxy)phenylboronic acid: This compound shares the fluorobenzyl group but differs in the presence of a boronic acid moiety instead of the oxadiazole ring.

    4-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a fluorobenzyl group.

    4-(4-fluorophenyl)methoxyphenylboronic acid: Contains both the fluorobenzyl and phenyl groups but lacks the oxadiazole ring.

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[4-[(4-fluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-12-5-1-10(2-6-12)9-20-13-7-3-11(4-8-13)14-17-18-15(19)21-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWURMCJEGSJVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=O)O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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